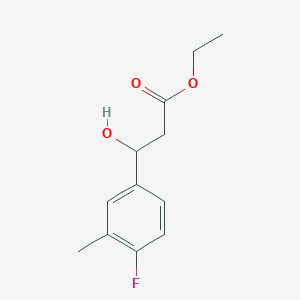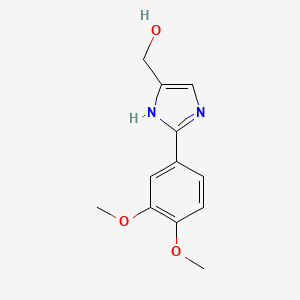![molecular formula C66H90O2 B13684711 6,6'-Dioctyl-3,3'-bis(2,4,6-triisopropylphenyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13684711.png)
6,6'-Dioctyl-3,3'-bis(2,4,6-triisopropylphenyl)-[1,1'-binaphthalene]-2,2'-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-Dioctyl-3,3’-bis(2,4,6-triisopropylphenyl)-[1,1’-binaphthalene]-2,2’-diol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a binaphthalene core substituted with octyl and triisopropylphenyl groups, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dioctyl-3,3’-bis(2,4,6-triisopropylphenyl)-[1,1’-binaphthalene]-2,2’-diol typically involves multi-step organic reactions. The process begins with the preparation of the binaphthalene core, followed by the introduction of octyl and triisopropylphenyl groups through various substitution reactions. Common reagents used in these reactions include organometallic compounds, halogenating agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
6,6’-Dioctyl-3,3’-bis(2,4,6-triisopropylphenyl)-[1,1’-binaphthalene]-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents, organometallic reagents, and catalysts like palladium on carbon are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
6,6’-Dioctyl-3,3’-bis(2,4,6-triisopropylphenyl)-[1,1’-binaphthalene]-2,2’-diol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.
Mechanism of Action
The mechanism of action of 6,6’-Dioctyl-3,3’-bis(2,4,6-triisopropylphenyl)-[1,1’-binaphthalene]-2,2’-diol involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-Bis(2,4,6-triisopropylphenyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate
- 3,3’-Bis(9-anthracenyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate
- 3,3’-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate
Uniqueness
6,6’-Dioctyl-3,3’-bis(2,4,6-triisopropylphenyl)-[1,1’-binaphthalene]-2,2’-diol stands out due to its unique combination of octyl and triisopropylphenyl groups, which confer specific physical and chemical properties. These structural features make it particularly suitable for applications in material science and organic electronics.
Properties
Molecular Formula |
C66H90O2 |
|---|---|
Molecular Weight |
915.4 g/mol |
IUPAC Name |
1-[2-hydroxy-6-octyl-3-[2,4,6-tri(propan-2-yl)phenyl]naphthalen-1-yl]-6-octyl-3-[2,4,6-tri(propan-2-yl)phenyl]naphthalen-2-ol |
InChI |
InChI=1S/C66H90O2/c1-15-17-19-21-23-25-27-47-29-31-53-51(33-47)39-59(61-55(43(7)8)35-49(41(3)4)36-56(61)44(9)10)65(67)63(53)64-54-32-30-48(28-26-24-22-20-18-16-2)34-52(54)40-60(66(64)68)62-57(45(11)12)37-50(42(5)6)38-58(62)46(13)14/h29-46,67-68H,15-28H2,1-14H3 |
InChI Key |
QZQLSELTJDAECK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC2=CC(=C(C(=C2C=C1)C3=C4C=CC(=CC4=CC(=C3O)C5=C(C=C(C=C5C(C)C)C(C)C)C(C)C)CCCCCCCC)O)C6=C(C=C(C=C6C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


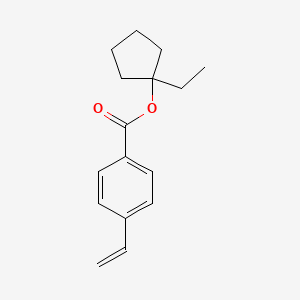
![4-Methoxybenzo[d]isothiazol-3-amine](/img/structure/B13684629.png)
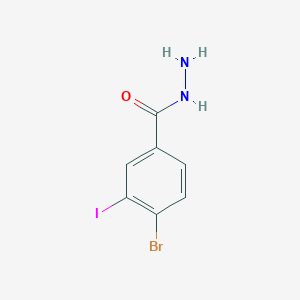
![Oxazolo[4,5-C]quinolin-2(3H)-one hydrochloride](/img/structure/B13684645.png)

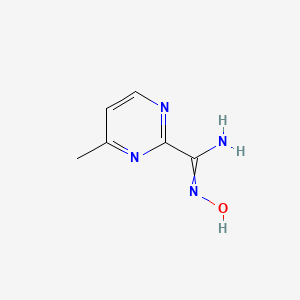

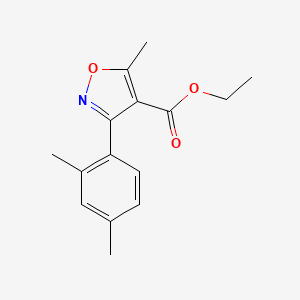
![(S)-N-[(S)-3-[4-(Benzyloxy)phenyl]-1-(diethylamino)-1-oxo-2-propyl]-2-(Boc-amino)-3,3-dimethylbutanamide](/img/structure/B13684671.png)

